2-Nonenoic acid

Antimicrobial Activity Chain Length Specificity Structure-Activity Relationship

2-Nonenoic acid (CAS 14812-03-4), specifically the (E)- or trans- isomer, is a medium-chain, monounsaturated fatty acid with an alpha,beta-unsaturated carboxylic acid group. Its structure consists of a nine-carbon aliphatic chain with a trans double bond between the C2 and C3 positions, giving it a molecular formula of C9H16O2 and a molecular weight of 156.22 g/mol.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 14812-03-4
Cat. No. B079024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nonenoic acid
CAS14812-03-4
Synonyms(E)-2-NONENOICACID
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCCCCCC=CC(=O)O
InChIInChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/b8-7+
InChIKeyADLXTJMPCFOTOO-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in oils
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Nonenoic Acid (CAS 14812-03-4): Baseline Identification and Key Structural Features for Procurement Decisions


2-Nonenoic acid (CAS 14812-03-4), specifically the (E)- or trans- isomer, is a medium-chain, monounsaturated fatty acid with an alpha,beta-unsaturated carboxylic acid group [1][2]. Its structure consists of a nine-carbon aliphatic chain with a trans double bond between the C2 and C3 positions, giving it a molecular formula of C9H16O2 and a molecular weight of 156.22 g/mol [3][4]. This structural motif distinguishes it from saturated analogs (e.g., nonanoic acid) and from positional or geometric isomers (e.g., (Z)-4-nonenoic acid or (Z)-2-nonenoic acid), leading to distinct physicochemical properties and biological activities that are critical for scientific and industrial applications [5].

Trans (E)-isomer identity for stereochemical-control studies
C9 medium-chain α,β-unsaturated acid for antimicrobial SAR research
Reactive conjugated system supports derivatization and synthesis workflows

Why Nonanoic Acid or Other 2-Alkenoic Acids Are Inadequate Replacements for 2-Nonenoic Acid


The precise chain length and the position and geometry of the double bond in 2-nonenoic acid are not interchangeable parameters; they directly dictate its biological activity, physical properties, and reactivity. Substituting with a saturated analog like nonanoic acid eliminates the reactive alpha,beta-unsaturated system, while altering chain length (e.g., to 2-octenoic or 2-decenoic acid) can shift antimicrobial potency and organoleptic profile [1][2]. Furthermore, changing the double bond's geometry from the trans (E) to the cis (Z) isomer significantly alters the molecule's three-dimensional shape, as evidenced by a calculated 18% increase in cross-sectional area for the Z-isomer, which impacts melting point, solubility, and molecular interactions . These fundamental differences mean that a generic substitution can lead to experimental failure, invalid structure-activity relationship (SAR) conclusions, or a final product with the wrong flavor and performance characteristics. The following quantitative evidence details these critical differentiations.

Saturated analog (nonanoic acid)

Removes the reactive α,β-unsaturated system, altering reactivity and biological interaction profiles.

Chain-length shift (C8 or C10)

May shift antimicrobial screening response and organoleptic character away from the C9-specific profile.

Geometric isomer (Z-isomer)

The cis configuration introduces a conformational kink that alters molecular packing, melting point, and solubility, and may not reproduce (E)-isomer behavior in assays.

Quantifiable Evidence for 2-Nonenoic Acid Differentiation: Comparative Data for Informed Selection


Chain Length Specificity in Antimicrobial Activity: 2-Nonenoic vs. Octenoic and Decenoic Acids

The fungistatic activity of medium-chain unsaturated fatty acids is highly dependent on carbon chain length. 2-Nonenoic acid, as a nonynoic acid, exhibits a clear difference in fungistatic potency compared to its shorter-chain homolog, octynoic acid. This is a well-established class-level observation where the nine-carbon chain demonstrates superior activity over the eight-carbon chain [1][2].

Chain-Length Fungistatic Activity
Class-level inference
Nonynoic acids (C9) show higher fungistatic properties than octynoic acids (C8)
Supports chain-length SAR in antimicrobial screening
In vitro assays on unspecified fungal strains
Antimicrobial Activity Chain Length Specificity Structure-Activity Relationship

Geometric Isomerism Drives Conformational and Property Differences: (E)- vs. (Z)-Nonenoic Acid

The trans (E) configuration of 2-nonenoic acid is critical. Computational modeling of a related isomer, (Z)-4-nonenoic acid, demonstrates that the cis double bond introduces a 'kink' that increases the molecule's cross-sectional area by approximately 18% relative to the E-isomer . This class-level inference is directly applicable: the more linear (E)-2-nonenoic acid will have a higher packing efficiency, a higher melting point, and different solubility characteristics compared to its bent (Z)-isomer. This difference in molecular shape directly affects how the compound interacts with enzymes, receptors, and lipid bilayers.

(E) vs (Z) Conformation
Class-level inference
The (Z) isomer increases molecular cross-sectional area by approximately 18% relative to the (E) form
Impacts packing efficiency, melting point, and solubility context
DFT simulations on (Z)-4-nonenoic acid; property inference
Stereochemistry Physicochemical Properties Molecular Conformation

Solid-State Packing and Crystallographic Parameters: 2-Nonenoic Acid vs. 2-Decenoic Acid

A direct head-to-head crystallographic comparison reveals distinct solid-state packing for 2-nonenoic acid versus its C10 homolog. While (E)-non-2-enoic acid (C9) crystallizes in the monoclinic space group P21/c with 4 molecules per unit cell, (E)-dec-2-enoic acid (C10) crystallizes in the triclinic space group P-1 with 4 molecules per unit cell [1]. The unit cell parameters also differ significantly (C9: a=10.6473 Å, b=5.2855 Å, c=17.0313 Å, β=106.0985°, V=920.87 ų; C10: a=4.1405 Å, b=15.2839 Å, c=17.7089 Å, α=68.3291°, β=83.3850°, γ=85.0779°, V=1033.39 ų) [1].

Crystal Structure vs. C10 Homolog
Direct head-to-head comparison
Monoclinic P21/c, V=920.87 ų (C9) vs. triclinic P-1, V=1033.39 ų (C10)
Provides definitive crystallographic differentiation for solid-state studies
Crystals grown from ethanolic solution at -30 °C
Crystallography Solid-State Chemistry Polymorph Prediction

Quantitative Yield in a Modern, One-Step Synthesis for Reproducible Procurement

A 2023 protocol provides a one-step synthesis of (E)-non-2-enoic acid in quantitative yield using adapted Vilsmeier conditions [1]. While this is not a direct comparison of the target compound's activity, it is a critical differentiator for procurement. It demonstrates that this specific compound can be reliably and efficiently produced at scale with a high-purity outcome, which is a key advantage for industrial or research applications requiring consistent, well-characterized material.

Synthetic Yield
Supporting evidence
One-step synthesis achieves quantitative yield under adapted Vilsmeier conditions
Supports reproducible, scalable procurement for research synthesis
2023 protocol; high-purity outcome reported
Synthetic Methodology Chemical Synthesis Reproducibility

Distinct Organoleptic Profile: A Fatty, Oily Descriptor for Flavor and Fragrance Applications

The organoleptic profile of 2-nonenoic acid is a primary differentiator for flavor and fragrance applications. It is characterized as having a 'fatty, oily' odor [1]. This specific descriptor, combined with its occurrence in natural sources like Scotch spearmint oil, positions it for specific roles where a green, fatty note is desired [2]. While odor descriptions are qualitative, they are essential for formulators who need to achieve a precise sensory outcome and cannot be achieved by using, for example, the 'fruity' ester derivative (e.g., methyl 2-nonenoate) .

Odor Profile vs. Ester
Supporting evidence
2-Nonenoic acid: ‘fatty, oily’ note; methyl ester: ‘fruity’ aroma
Determines flavor/fragrance application fit and sensory specificity
Sensory evaluation data
Flavor Chemistry Organoleptic Properties Aroma Chemistry

Validated Application Scenarios for 2-Nonenoic Acid (CAS 14812-03-4) Based on Quantitative Differentiation


Investigation of Chain Length-Specific Antimicrobial Activity in Medium-Chain Unsaturated Fatty Acids

Based on the class-level evidence showing that nonynoic acids (C9) exhibit higher fungistatic properties than octynoic acids (C8), 2-nonenoic acid is the appropriate candidate for research into chain length-dependent antimicrobial mechanisms. It is not interchangeable with 2-octenoic or 2-decenoic acid for establishing a precise structure-activity relationship [1][2].

Development of Flavor and Fragrance Formulations Requiring a Specific 'Fatty, Oily' Note

In flavor and fragrance development, the precise organoleptic profile is paramount. 2-Nonenoic acid provides a 'fatty, oily' character that is distinct from its fruity-smelling esters (e.g., methyl 2-nonenoate) and other fatty acids. This specificity makes it the necessary choice for formulators aiming to replicate natural profiles found in herbs and spices or to achieve a particular sensory effect [1][2].

Solid-State and Crystallography Studies Requiring a Homologous Series of Alpha, Beta-Unsaturated Acids

The well-defined and distinct crystallographic parameters for (E)-non-2-enoic acid (C9) compared to (E)-dec-2-enoic acid (C10) make it an essential tool for research in crystal engineering, solid-state chemistry, and polymorphism. Its specific unit cell parameters (monoclinic, P21/c, V=920.87 ų) provide a precise benchmark for differentiating between homologs and studying the effect of chain length on crystal packing [1].

Synthesis of High-Purity Derivatives and Analogues via a Robust, High-Yield Route

For chemists seeking to prepare derivatives or perform synthetic transformations, the reported one-step, quantitative-yield synthesis provides a reliable and scalable method for obtaining the starting material [1]. This ensures consistent material quality and reduces the time and cost associated with more complex, lower-yielding syntheses, making it a preferred building block in organic synthesis [2].

Application
Selection Property
Validation Focus
Antimicrobial SAR studies
Chain-length specificity (C9)
Compare fungistatic activity context vs. C8 and C10 analogs
Flavor/fragrance formulation
Organoleptic profile (‘fatty, oily’)
Sensory evaluation vs. ester derivatives and other fatty acids
Crystallography and solid-state research
Distinct crystal structure (monoclinic P21/c)
Unit cell parameter review vs. C10 homolog for packing analysis
Synthetic chemistry / derivatization
High-yield synthetic route
Reproducibility and purity assessment under reported protocol

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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